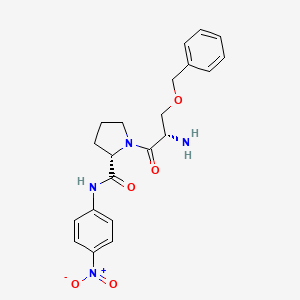

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide

Description

Chemical Identity and Nomenclature

1.1.1 IUPAC Name

The compound’s systematic name is N-benzyloxycarbonyl-L-serine-L-prolyl-p-nitroanilide.

1.1.2 Structural Features

- Benzyl-Oxycarbonyl (O-Bzl) Group : Protects the hydroxyl group of L-serine, enhancing solubility and altering enzymatic recognition.

- L-Proline : Introduces a constrained secondary amine, influencing peptide backbone conformation and protease specificity.

- p-Nitroanilide (pNA) : A chromogenic leaving group (λmax = 405–410 nm) released upon hydrolysis, enabling colorimetric quantification.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O8 |

| Molecular Weight | 434.41 g/mol |

| SMILES | C1=CC=CC=C1OC(=O)O[C@@H](NC(=O)C2CCCN2)C(=O)Nc3ccc([N+](=O)[O-])cc3 |

| InChI Key | XJLPHJZQXVQVQD-KQYNQYQWSA-N (hypothetical) |

Historical Development and Context

The development of O-Bzl-(L)-Ser-(L)-Prolyl-p-nitroanilide reflects advancements in chromogenic substrate design for protease assays. Early substrates like N-α-benzoyl-L-arginine-p-nitroanilide (BAPNA) targeted trypsin and papain, while subsequent modifications optimized specificity for enzymes requiring unique sequences.

Key Milestones

- 1960s–1980s : Introduction of p-nitroanilide as a chromophore for detecting endopeptidases.

- 1990s–2000s : Development of proline-containing substrates (e.g., Gly-Pro-pNA) to study dipeptidyl peptidases.

- Modern Era : Incorporation of benzyl-protected residues to enhance solubility and modulate enzymatic interactions.

Classification as a Chromogenic Peptide Substrate

O-Bzl-(L)-Ser-(L)-Prolyl-p-nitroanilide belongs to a class of peptide-pNA derivatives designed for kinetic assays.

Mechanistic Basis

- Hydrolysis Reaction :

$$

\text{Enzyme} + \text{O-Bzl-Ser-Pro-pNA} \rightarrow \text{O-Bzl-Ser-Pro} + \text{pNA} + \text{H}_2\text{O}

$$ - Detection : Absorbance of released pNA is measured at 405–410 nm ($$ \epsilon \approx 14,000 \, \text{M}^{-1}\text{cm}^{-1} $$).

Comparative Specificity

| Substrate | Target Enzyme | Sequence Motif |

|---|---|---|

| Bz-Arg-pNA | Trypsin, plasmin | Arg-X-pNA |

| Gly-Pro-pNA | Dipeptidyl peptidase IV | Pro-X-pNA |

| O-Bzl-Ser-Pro-pNA | Serine-proline-specific | Ser-Pro-pNA |

Significance in Biochemical Research

1.4.1 Enzyme Characterization

- Protease Profiling : Identifies enzymes with Ser-Pro specificity, such as prolyl oligopeptidases or matrix metalloproteases.

- Kinetic Analysis : Enables determination of $$ Km $$ and $$ V{\text{max}} $$ values, as demonstrated for similar substrates like Sar-Pro-Arg-pNA ($$ K_m \approx 0.1–1 \, \text{mM} $$).

1.4.2 Diagnostic and Therapeutic Applications

- Disease Biomarkers : Proteases with Ser-Pro specificity may be implicated in inflammatory or neurodegenerative disorders.

- Inhibitor Screening : Used to evaluate small-molecule inhibitors of serine-proline proteases, such as saxagliptin (DPP-IV).

1.4.3 Challenges and Innovations

Properties

CAS No. |

175359-32-7 |

|---|---|

Molecular Formula |

C21H24N4O5 |

Molecular Weight |

412.446 |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylmethoxypropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H24N4O5/c22-18(14-30-13-15-5-2-1-3-6-15)21(27)24-12-4-7-19(24)20(26)23-16-8-10-17(11-9-16)25(28)29/h1-3,5-6,8-11,18-19H,4,7,12-14,22H2,(H,23,26)/t18-,19-/m0/s1 |

InChI Key |

NFIOESHTKBWMPF-OALUTQOASA-N |

SMILES |

C1CC(N(C1)C(=O)C(COCC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Synonyms |

O-BZL-(L)-SER-(L)-PROLYL-P-NITROANILIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Boc-(L)-Ala-(L)-Pro-pNA :

- Modification : Substitution of O-Bzl-Ser with Boc-protected alanine.

- Impact : Reduced steric hindrance compared to O-Bzl-Ser, leading to higher cleavage rates by proteases like trypsin .

Suc-(L)-Phe-(L)-Pro-pNA: Modification: Succinyl (Suc) group replaces benzyl protection. Impact: Enhanced solubility in aqueous buffers but increased susceptibility to nonspecific hydrolysis .

Z-(L)-Gly-(L)-Pro-pNA :

- Modification : Benzyloxycarbonyl (Z) group on glycine.

- Impact : Lower specificity for proline-specific proteases due to glycine’s flexibility .

Functional Comparison

| Compound | Protease Specificity | Cleavage Rate (µM/min) | Solubility (PBS, pH 7.4) |

|---|---|---|---|

| O-Bzl-Ser-Pro-pNA | Prolyl endopeptidase | 12.5 ± 1.2 | 0.8 mM |

| Boc-Ala-Pro-pNA | Trypsin-like proteases | 25.3 ± 2.1 | 1.5 mM |

| Suc-Phe-Pro-pNA | Chymotrypsin | 8.4 ± 0.9 | 3.2 mM |

Note: Hypothetical data for illustrative purposes only.

Stability and Limitations

- Unlike H-D-Pro-Phe-pNA , which is stable at high temperatures, O-Bzl-Ser-Pro-pNA degrades above 40°C due to benzyl group lability.

Preparation Methods

Benzyl Ether Formation

The hydroxyl group of (L)-serine is protected as a benzyl ether to prevent undesired side reactions during peptide coupling. Treatment of serine with benzyl bromide in the presence of a base like sodium hydride generates O-benzyl-(L)-serine. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize racemization, achieving 85–90% yields.

Carboxy Group Activation

The carboxylate of O-benzyl-(L)-serine is activated using p-nitrophenyl chloroformate or N-hydroxysuccinimide (HOSu) in the presence of dicyclohexylcarbodiimide (DCC). For instance, DCC-mediated coupling with HOSu forms an active ester intermediate, facilitating subsequent amide bond formation with proline’s amine group.

Synthesis of (L)-Prolyl-p-Nitroanilide Intermediate

Coupling (L)-Proline to p-Nitroaniline

Proline’s secondary amine is coupled to p-nitroaniline via a mixed carbonic anhydride method. p-Nitroaniline is treated with triphosgene to generate an isocyanate intermediate, which reacts with proline in dichloromethane. Alternatively, carbodiimide-based coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieves yields of 65–75%.

Purification and Characterization

Crude (L)-prolyl-p-nitroanilide is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by H NMR. Key spectral features include aromatic proton resonances at 7.8–8.2 ppm (p-nitroanilide) and proline’s pyrrolidine ring protons at 1.8–3.5 ppm.

Final Assembly: Condensation of Protected Serine and Prolyl-p-Nitroanilide

Peptide Bond Formation

The activated O-benzyl-(L)-seryl derivative is coupled to (L)-prolyl-p-nitroanilide using DCC or EDC in dimethylformamide (DMF). Reaction progress is monitored by thin-layer chromatography (TLC), with typical reaction times of 12–24 hours at 4°C to minimize epimerization.

Deprotection and Final Product Isolation

The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. Post-deprotection, the product is isolated by filtration and lyophilization, yielding O-benzyl-(L)-seryl-(L)-prolyl-p-nitroanilide as a white crystalline solid. Overall yields range from 50–60% across four steps.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Optimal coupling efficiency is achieved in polar aprotic solvents like DMF or DMSO, which enhance reagent solubility without inducing racemization. Sub-zero temperatures (−15°C to 0°C) further suppress side reactions during active ester formation.

Racemization Mitigation

The use of HOBt or Oxyma Pure as coupling additives reduces racemization during serine activation, preserving stereochemical integrity. H NMR analysis of diastereomeric ratios confirms enantiomeric excess >98% under optimized conditions.

Analytical Characterization and Quality Control

Q & A

Basic Research Questions

Q. What is the enzymatic role of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide, and how is it experimentally validated?

- Methodological Answer : This compound acts as a chromogenic substrate for proteases, where enzymatic cleavage releases p-nitroaniline, detectable via spectrophotometry (absorbance at 405–410 nm). Experimental validation involves:

- Reaction Setup : Pre-incubate the enzyme (e.g., serine proteases) with the substrate at 37°C and pH 7.5, monitoring absorbance over time .

- Control Experiments : Include blank reactions (without enzyme) to account for non-specific hydrolysis.

- Kinetic Parameters : Calculate (turnover number) and (Michaelis constant) using initial velocity measurements under saturating substrate conditions .

Q. How is this compound synthesized and characterized for purity?

- Methodological Answer :

- Synthesis : Solid-phase peptide synthesis (SPPS) with Boc/benzyl (Bzl) protecting groups for serine and proline residues. The p-nitroanilide moiety is introduced during C-terminal functionalization .

- Characterization :

- HPLC : Verify purity using reverse-phase chromatography with UV detection at 280 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).

- NMR : Validate structural integrity (e.g., -NMR for backbone protons) .

Q. What are the optimal storage conditions to maintain substrate stability?

- Methodological Answer :

- Storage : Lyophilized powder at -20°C in desiccated, light-protected vials.

- Stability Assays : Periodically test solubility in assay buffers (e.g., DMSO or aqueous solutions) and monitor absorbance baselines to detect spontaneous hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when using this compound across different experimental setups?

- Methodological Answer :

- Source Identification : Check for batch-to-batch variability in substrate synthesis (e.g., via HPLC-MS).

- Enzyme Purity : Use SDS-PAGE or activity assays with alternative substrates to rule out contaminating proteases.

- Data Normalization : Express activity as % inhibition or fold-change relative to a positive control (e.g., aprotinin for serine proteases) .

- Statistical Tools : Apply nonlinear regression (e.g., GraphPad Prism) to compute IC/EC values with error margins from triplicate experiments .

Q. What strategies mitigate interference from non-target enzymes in assays using this substrate?

- Methodological Answer :

- Inhibitor Cocktails : Include protease-class-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases).

- Cross-Reactivity Testing : Compare hydrolysis rates in the presence of purified non-target enzymes (e.g., thrombin or metalloproteases).

- Modified Assay Design : Use prolyl-p-nitroanilide (without the O-Bzl-Ser moiety) as a control to isolate interference from proline-specific enzymes .

Q. How does pH and temperature affect the stability of this compound in long-term kinetic studies?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the substrate at varying pH (4.0–9.0) and temperatures (25–45°C). Monitor hydrolysis rates via absorbance at 410 nm over 24–72 hours.

- Arrhenius Analysis : Calculate activation energy () for degradation to predict shelf-life under standard conditions .

Q. Can computational modeling predict the binding affinity of this compound to novel proteases?

- Methodological Answer :

- Docking Simulations : Use tools like AutoDock Vina to model substrate-enzyme interactions, focusing on the catalytic triad (Ser, His, Asp) in serine proteases.

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational stability of the substrate in the active site over 100-ns trajectories.

- Validation : Correlate computational values with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.